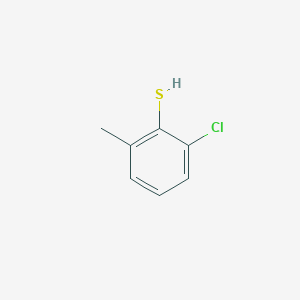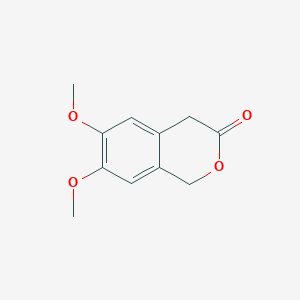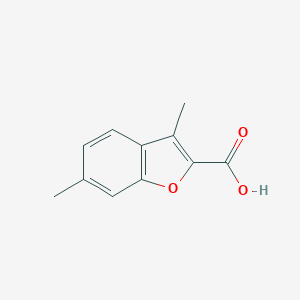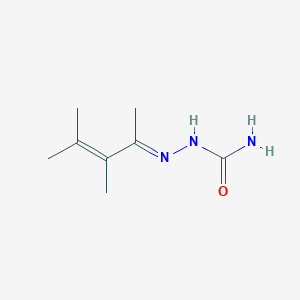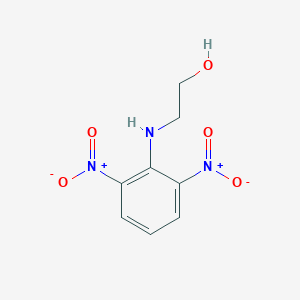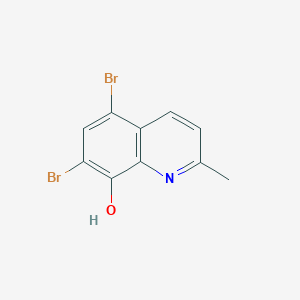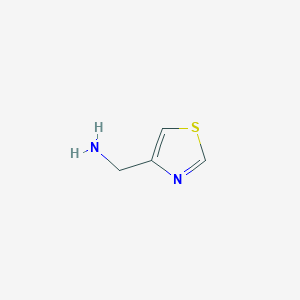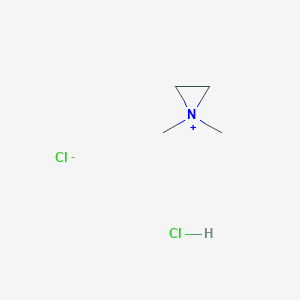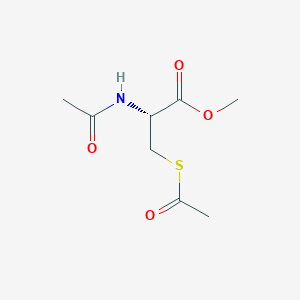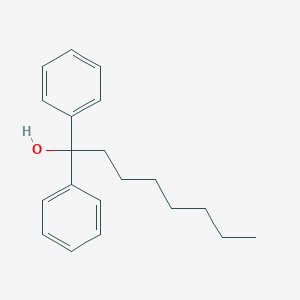
1,1-Diphenyloctan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenyloctan-1-ol is a chemical compound that belongs to the class of organic compounds known as fatty alcohols. It is a white, crystalline solid with a mild, sweet odor. This compound has been the subject of much research due to its potential applications in various fields, including pharmaceuticals, cosmetics, and agriculture.
Mécanisme D'action
The mechanism of action of 1,1-Diphenyloctan-1-ol is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body.
Effets Biochimiques Et Physiologiques
1,1-Diphenyloctan-1-ol has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1-Diphenyloctan-1-ol in lab experiments is its relatively low toxicity. However, it can be difficult to work with due to its low solubility in water. Additionally, it can be expensive to synthesize.
Orientations Futures
There are several future directions for research involving 1,1-Diphenyloctan-1-ol. One area of interest is its potential use as a drug delivery agent. Another area of interest is its potential use as an insecticide in agriculture. Further research is also needed to fully understand its mechanism of action and to explore its potential therapeutic applications in various diseases and conditions.
Méthodes De Synthèse
The synthesis of 1,1-Diphenyloctan-1-ol can be achieved through several methods. One of the most common methods is the reduction of 1,1-Diphenyloctan-1-one using a reducing agent such as sodium borohydride. Another method involves the reaction of 1,1-Diphenyloctene with hydrogen peroxide in the presence of a catalyst.
Applications De Recherche Scientifique
1,1-Diphenyloctan-1-ol has been the subject of much research due to its potential applications in various fields. In the pharmaceutical industry, it has been shown to have anti-inflammatory and analgesic properties. It has also been investigated for its potential use as a drug delivery agent. In the cosmetics industry, it has been used as an emollient and a thickening agent. In agriculture, it has been shown to have insecticidal properties.
Propriétés
Numéro CAS |
17222-56-9 |
|---|---|
Nom du produit |
1,1-Diphenyloctan-1-ol |
Formule moléculaire |
C20H26O |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1,1-diphenyloctan-1-ol |
InChI |
InChI=1S/C20H26O/c1-2-3-4-5-12-17-20(21,18-13-8-6-9-14-18)19-15-10-7-11-16-19/h6-11,13-16,21H,2-5,12,17H2,1H3 |
Clé InChI |
YYJLLMXLZZGCBY-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canonique |
CCCCCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Autres numéros CAS |
17222-56-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



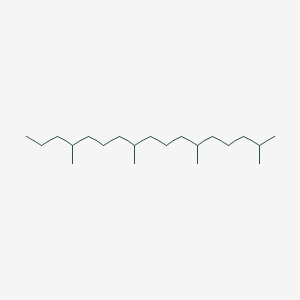


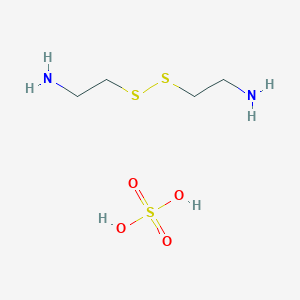
![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)
